molecular formula C14H12ClN3OS B5761287 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide

Cat. No. B5761287
M. Wt: 305.8 g/mol
InChI Key: JFVDATJCZZMSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in the early 2000s by Pfizer, and has since been the subject of numerous scientific studies. CP-690,550 has shown promising results in preclinical and clinical trials, and is currently being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide works by selectively inhibiting the activity of JAK3, a member of the JAK family that is primarily expressed in immune cells. JAK3 plays a key role in the signaling pathways involved in immune response, and its inhibition can lead to suppression of the immune system and reduction of inflammation. N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been shown to be highly selective for JAK3, with minimal activity against other members of the JAK family.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, including suppression of T-cell proliferation, reduction of pro-inflammatory cytokine production, and inhibition of B-cell development. It has also been shown to reduce the levels of autoantibodies in patients with autoimmune diseases such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has several advantages for use in lab experiments, including its high selectivity for JAK3 and its ability to suppress the immune system and reduce inflammation. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide. One area of interest is the potential use of this drug in combination with other immunosuppressive agents, such as methotrexate, to improve efficacy in the treatment of autoimmune diseases. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to better understand the long-term effects of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide on the immune system and its potential for use in the treatment of other diseases beyond autoimmune disorders.

Synthesis Methods

The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide involves several steps, beginning with the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridyl chloride. This intermediate is then reacted with N-aminocarbonylsulfenyl chloride to form the corresponding N-[(5-chloro-2-pyridinyl)amino]carbonothioyl chloride. The final step involves the reaction of this intermediate with 3-methylbenzamide to form N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide.

Scientific Research Applications

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been extensively studied for its immunosuppressive properties, and has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It works by inhibiting the activity of Janus kinase (JAK), a family of enzymes that play a key role in the signaling pathways involved in immune response. By inhibiting JAK activity, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide can suppress the immune system and reduce inflammation.

properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-3-2-4-10(7-9)13(19)18-14(20)17-12-6-5-11(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVDATJCZZMSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.